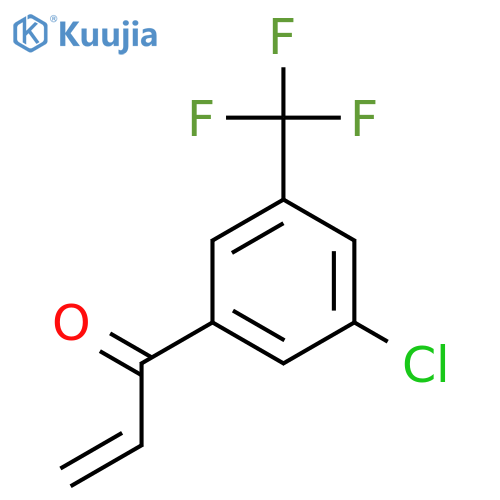Cas no 2228347-22-4 (1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one)

2228347-22-4 structure
商品名:1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one
1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one
- 2228347-22-4
- 1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one
- EN300-1967526
-
- インチ: 1S/C10H6ClF3O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5H,1H2
- InChIKey: TWYJRAXEGKOAAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C=C)=O)C=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 234.0059270g/mol
- どういたいしつりょう: 234.0059270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 17.1Ų
1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967526-0.1g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-2.5g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-10.0g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 10g |
$4729.0 | 2023-05-31 | ||
| Enamine | EN300-1967526-10g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-1g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-5g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-1.0g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1967526-5.0g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-1967526-0.5g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1967526-0.25g |
1-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
2228347-22-4 | 0.25g |
$906.0 | 2023-09-16 |
1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
2228347-22-4 (1-3-chloro-5-(trifluoromethyl)phenylprop-2-en-1-one) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
